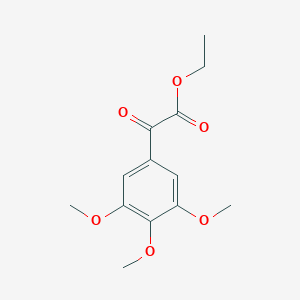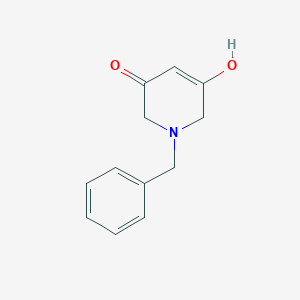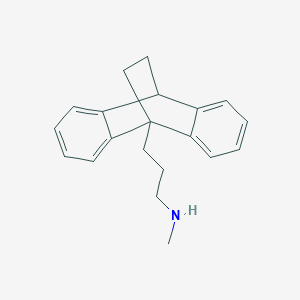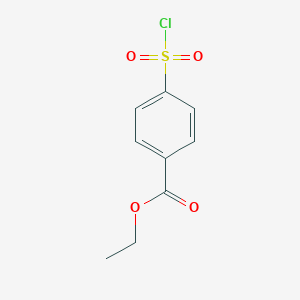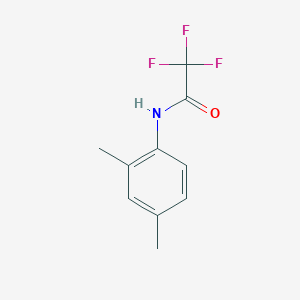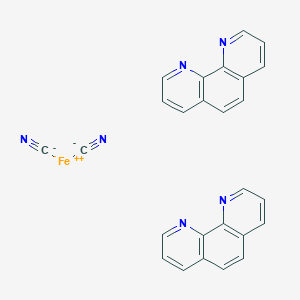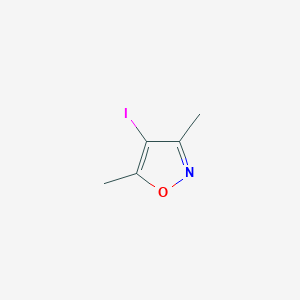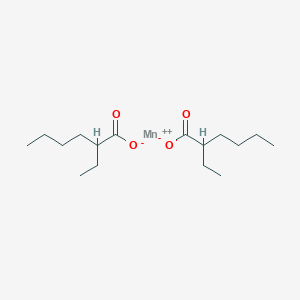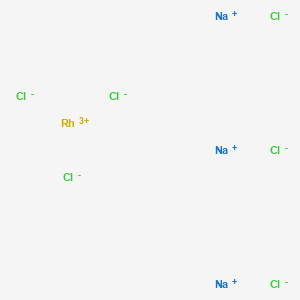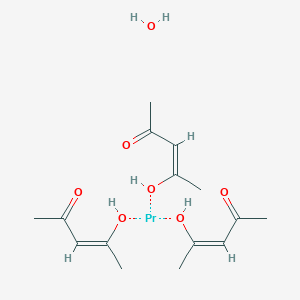
Tris(pentane-2,4-dionato-O,O')praseodymium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(pentane-2,4-dionato-O,O’)praseodymium is a coordination compound of praseodymium with three pentane-2,4-dionate ligands.
Wissenschaftliche Forschungsanwendungen
Tris(pentane-2,4-dionato-O,O’)praseodymium has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions and as a precursor for the synthesis of other praseodymium complexes.
Biology: The compound is studied for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Research is being conducted on its potential use in targeted drug delivery systems and as a therapeutic agent for certain diseases.
Industry: It is used in the production of high-performance materials, such as advanced ceramics and phosphors for lighting and display technologies.
Wirkmechanismus
Mode of Action
Similar compounds have been studied for their high-energy properties . These compounds may act as high-energy materials (HEMs), with their mode of action related to their positive electrostatic potential .
Biochemical Pathways
It’s known that coordination compounds can affect various biochemical pathways due to their structural features .
Result of Action
Similar compounds have been shown to act as high-energy molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tris(pentane-2,4-dionato-O,O’)praseodymium typically involves the reaction of praseodymium chloride with pentane-2,4-dione in the presence of a base. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods
Industrial production methods for Tris(pentane-2,4-dionato-O,O’)praseodymium are similar to laboratory synthesis but on a larger scale. The process involves the use of larger reactors and more efficient purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Tris(pentane-2,4-dionato-O,O’)praseodymium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state praseodymium complexes.
Reduction: It can be reduced to form lower oxidation state praseodymium complexes.
Substitution: The pentane-2,4-dionate ligands can be substituted with other ligands to form different coordination complexes
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in organic solvents under controlled temperature and pressure conditions .
Major Products
The major products formed from these reactions include various praseodymium coordination complexes with different ligands and oxidation states .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Tris(pentane-2,4-dionato-O,O’)praseodymium include:
- Tris(pentane-2,4-dionato-O,O’)gallium
- Tris(pentane-2,4-dionato-O,O’)aluminium
- Tris(3-nitropentane-2,4-dionato-κ2 O,O′) complexes of Cr(III), Mn(III), Fe(III), and Co(III)
Uniqueness
What sets Tris(pentane-2,4-dionato-O,O’)praseodymium apart from these similar compounds is its unique combination of praseodymium and pentane-2,4-dionate ligands, which confer specific chemical and physical properties. These properties make it particularly suitable for applications in advanced materials and biomedical research.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Tris(pentane-2,4-dionato-O,O')praseodymium involves the reaction of praseodymium oxide with pentane-2,4-dione in the presence of a base followed by further reaction with pentane-2,4-dione to form the final product.", "Starting Materials": [ "Praseodymium oxide", "Pentane-2,4-dione", "Base (such as sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve praseodymium oxide in a suitable solvent such as ethanol or methanol.", "Step 2: Add pentane-2,4-dione to the solution and stir at room temperature for several hours.", "Step 3: Add a base such as sodium hydroxide to the solution and stir for several more hours.", "Step 4: Filter the solution to remove any solid impurities.", "Step 5: Concentrate the solution to obtain the desired product, Tris(pentane-2,4-dionato-O,O')praseodymium." ] } | |
CAS-Nummer |
14553-09-4 |
Molekularformel |
C15H24O6Pr |
Molekulargewicht |
441.25 g/mol |
IUPAC-Name |
(Z)-4-hydroxypent-3-en-2-one;praseodymium |
InChI |
InChI=1S/3C5H8O2.Pr/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/b3*4-3-; |
InChI-Schlüssel |
GJBVHFHGJITKDR-LNTINUHCSA-N |
Isomerische SMILES |
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Pr] |
SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Pr+3] |
Kanonische SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Pr] |
| 14553-09-4 | |
Piktogramme |
Irritant; Health Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


